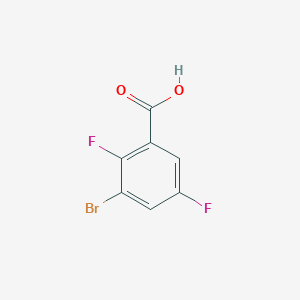

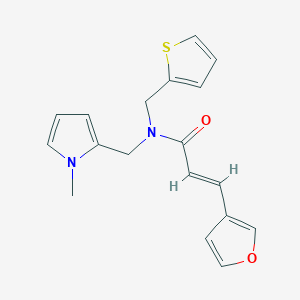

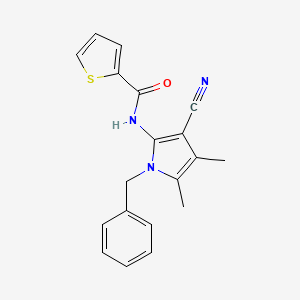

![molecular formula C20H21ClN4O3S B2966887 4-(6-chlorobenzo[d]thiazol-2-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide CAS No. 1203373-39-0](/img/structure/B2966887.png)

4-(6-chlorobenzo[d]thiazol-2-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a carboxamide group, a thiazole ring, and a phenyl ring with methoxy substituents . These functional groups suggest that this compound could have interesting chemical and biological properties.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the piperazine ring might be formed through a cyclization reaction, while the carboxamide group could be introduced through an amide coupling reaction . The thiazole ring could be formed through a condensation reaction involving a thiol and a nitrile .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The piperazine ring is a six-membered ring containing two nitrogen atoms, which could engage in hydrogen bonding interactions. The thiazole ring is a five-membered ring containing a sulfur and a nitrogen atom, which could contribute to the compound’s electronic properties .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. For example, the amide group could be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine . The thiazole ring could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar functional groups like the amide could make this compound soluble in polar solvents . The compound’s melting and boiling points would depend on factors like its molecular weight and the types of intermolecular forces it can form .科学的研究の応用

Synthesis and Biological Activities

- Compounds structurally similar to 4-(6-chlorobenzo[d]thiazol-2-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide have been synthesized and evaluated for their anti-inflammatory and analgesic properties. Specifically, derivatives of benzodifuran, triazines, oxadiazepines, and thiazolopyrimidines were studied for their potential as COX-1/COX-2 inhibitors, exhibiting high inhibitory activity and significant analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).

Molecular Interaction Studies

- Molecular interaction studies have been conducted on compounds with structural similarities to the compound . For example, the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor was explored using AM1 molecular orbital method, providing insights into the conformations and steric binding interactions (Shim et al., 2002).

Synthesis and Antimicrobial Activities

- Piperazine derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, a study on the synthesis and in vitro antimicrobial evaluation of piperazine and triazolo-pyrazine derivatives revealed that certain compounds, such as N-{[(3-chlorophenyl)]-4-(dibenzo[b,f][1,4]thiazepin-11-yl)}piperazine-1-carboxamide, showed superior antimicrobial properties against specific bacterial strains (Patil et al., 2021).

Application in Cancer Research

- In the context of cancer research, compounds related to this compound have been studied. A mechanistic study of a related compound, 4-(3, 5-dimethoxyphenyl)-N-(7-fluoro-3-methoxyquinoxalin-2-yl)piperazine-1-carboxamide, showed potential in inducing apoptosis in cancer cells and inhibiting tumor growth in xenograft models (Lee et al., 2013).

作用機序

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its toxicity and reactivity. For example, if this compound were a drug, it could have side effects or toxicities at high doses . In terms of reactivity, certain functional groups like the amide could react with strong acids or bases .

将来の方向性

特性

IUPAC Name |

4-(6-chloro-1,3-benzothiazol-2-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN4O3S/c1-27-16-5-3-4-15(18(16)28-2)22-19(26)24-8-10-25(11-9-24)20-23-14-7-6-13(21)12-17(14)29-20/h3-7,12H,8-11H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQAJNJUHGYUPLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)NC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Trifluoroacetylamino)-5-(dimethylaminomethylene)-4,5-dihydro-6H-cyclopenta[b]thiophene-6-one](/img/structure/B2966815.png)

![(3S,4S)-2-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid](/img/structure/B2966816.png)

![2,2,2-trifluoro-N-[4-methyl-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide](/img/structure/B2966818.png)

![3-(4-Tert-butylphenyl)-1-(4-chlorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2966819.png)